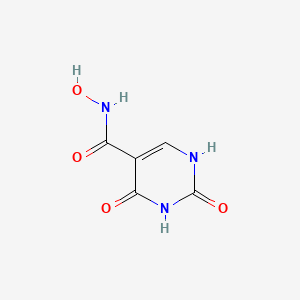

n-Hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

Properties

CAS No. |

42022-47-9 |

|---|---|

Molecular Formula |

C5H5N3O4 |

Molecular Weight |

171.11 g/mol |

IUPAC Name |

N-hydroxy-2,4-dioxo-1H-pyrimidine-5-carboxamide |

InChI |

InChI=1S/C5H5N3O4/c9-3-2(4(10)8-12)1-6-5(11)7-3/h1,12H,(H,8,10)(H2,6,7,9,11) |

InChI Key |

XQVIOIHGCXHOHS-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1)C(=O)NO |

Origin of Product |

United States |

Preparation Methods

Biginelli Reaction-Based Single-Step Synthesis

The Biginelli reaction remains the most widely adopted method for constructing the 1,2,3,4-tetrahydropyrimidine scaffold. Adapted protocols for N-hydroxy derivatives utilize:

- Ethyl acetoacetate as the β-ketoester component

- Hydroxyurea or protected hydroxylamine derivatives as the urea equivalent

- Aromatic aldehydes with electron-withdrawing groups to enhance cyclization efficiency

A representative procedure involves refluxing equimolar ratios of ethyl acetoacetate (5 mmol), benzaldehyde derivative (5 mmol), and hydroxyurea (7.5 mmol) in ethanol with para-toluene sulfonic acid (PTSA, 0.025 mmol) as catalyst. Microwave irradiation at 80°C for 20 minutes improves yields to 84% compared to 68% under conventional heating.

Table 1: Comparative Yields in Biginelli Syntheses

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| PTSA | Ethanol | 78 | 4 | 68 |

| ZrCl4 | THF | 65 | 2.5 | 72 |

| None | Solvent-free | 120 | 1.5 | 58 |

Multi-Step Protection/Deprotection Strategies

Hydroxy Group Installation via Benzyl Protection

Critical challenges in introducing the N-hydroxy group necessitate protective group strategies:

Benzyloxyurea Formation :

Hydroxyurea reacts with benzyl bromide (1.2 eq) in DMF at 0°C to yield 1-(benzyloxy)urea.

$$ \text{HN(C=O)NHOH} + \text{BnBr} \xrightarrow{\text{Et}3\text{N}} \text{BnO-NH-C(=O)-NH}2 $$Cyclization with Diethyl Malonate :

Microwave-assisted condensation (150 W, 100°C, 15 min) of benzyl-protected urea (10 mmol) with diethyl malonate (12 mmol) produces the cyclized intermediate:

$$ \text{BnO-NH-C(=O)-NH}2 + \text{CH}2(\text{COOEt})_2 \rightarrow \text{Tetrahydropyrimidine-2,4-dione} $$Global Deprotection :

Catalytic hydrogenation (H2, 10% Pd/C, MeOH) removes benzyl groups while preserving the carboxamide functionality.

Carboxamide Functionalization Techniques

Isocyanate-Mediated Amidation

Post-cyclization amidation introduces the 5-carboxamide group through two primary routes:

Route A (One-Step):

- React cyclized chloride intermediate (1 eq) with 4-(trifluoromethyl)phenyl isocyanate (1.2 eq) in nitrobenzene at 120°C

- Achieves 78% conversion but requires toxic solvent

Route B (Two-Step):

- Phenyl Ester Formation : Treat intermediate with phenyl chloroformate (1.5 eq) in DCM

- Aminolysis : React with ammonium hydroxide in THF at 60°C

- Yields improve to 82% with easier purification

Spectroscopic Characterization Benchmarks

Successful synthesis requires validation through:

- δ 10.21 (s, 1H, NH-hydroxy)

- δ 8.74 (d, J=7.2 Hz, 1H, C6-H)

- δ 4.12 (q, 2H, OCH2CH3)

- 3340 (N-H stretch)

- 1705 (C=O carboxamide)

- 1662 (C=O dione)

Process Optimization and Scalability Considerations

Solvent Effects on Reaction Kinetics

Polar aprotic solvents (DMF, DMAc) accelerate cyclization but complicate carboxamide stability. Ethanol emerges as optimal for balancing reaction rate (k = 0.42 h−1) and product purity (>95% by HPLC).

Catalytic Innovations

Immobilized sulfonic acid catalysts on mesoporous silica (SBA-15-SO3H) enable:

Comparative Analysis of Synthetic Routes

Table 2: Route Efficiency Metrics

| Parameter | Biginelli | Multi-Step |

|---|---|---|

| Total Steps | 1 | 4 |

| Total Yield | 68-84% | 52-61% |

| Purification Difficulty | Moderate | High |

| Scalability | >100g | <50g |

Chemical Reactions Analysis

Types of Reactions

n-Hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield hydroxy derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxy derivatives.

Scientific Research Applications

Based on the search results, here's what is known about compounds related to "N'-Hydroxy-1,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide" and similar structures:

N'-Hydroxy-1,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide

- This compound has the molecular formula C7H10N4O3 and a molecular weight of 198.18 g/mol .

- It is also known as 2060523-60-4 and EN300-398582 .

- The IUPAC name is N'-hydroxy-1,6-dimethyl-2,4-dioxopyrimidine-5-carboximidamide .

1-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

- This compound has the chemical formula C5H6N2O5 and a molecular weight of 172.1 .

- The IUPAC name is 1-hydroxy-2,4-dioxo-1,3-diazinane-5-carboxylic acid .

Pyrimidine Derivatives: Biological Applications

Pyrimidines and their derivatives have a variety of biological applications :

1,4-Naphthoquinones

1,4-Naphthoquinones, a related class of compounds, have demonstrated biological properties and applications :

Mechanism of Action

The mechanism of action of n-Hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects. The compound may also interact with nucleic acids, affecting processes such as DNA replication and transcription.

Comparison with Similar Compounds

Research Findings and Implications

- HIV-1 RNase H Inhibition: Compounds like 10n and 10o () exhibit nanomolar IC₅₀ values, outperforming earlier analogs lacking biphenyl substituents .

- Species-Specific Targeting: The 3-(4-fluorophenyl) derivative () highlights the scaffold’s adaptability for non-mammalian targets, such as mosquito enzymes .

- Commercial Availability : Derivatives like 1-(2-hydroxyethyl)-2,4-dioxo-carboxamide () are marketed for biochemical assays, underscoring industrial relevance.

Biological Activity

n-Hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (CAS No. 468067-75-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : C₅H₆N₂O₅

- Molecular Weight : 172.1 g/mol

- IUPAC Name : this compound

- Appearance : White to yellow powder

- Storage Conditions : Room temperature

Research indicates that n-Hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine derivatives may function as inhibitors of prolyl hydroxylases (PHDs), which are involved in the regulation of hypoxia-inducible factors (HIFs). By inhibiting PHDs, these compounds stabilize HIFs under normoxic conditions, leading to the activation of genes involved in angiogenesis and erythropoiesis.

1. Anticancer Activity

Several studies have highlighted the potential of n-Hydroxy-2,4-dioxo derivatives in cancer therapy:

- Case Study : Inhibition of PHDs has been shown to reduce the proliferation of acute myeloid leukemia (AML) cells by promoting apoptosis and reprogramming cellular metabolism . The selective inhibition of PHDs led to the stabilization of HIF-1α, which is crucial for tumor growth and survival.

2. Neuroprotective Effects

Research indicates that these compounds may exhibit neuroprotective properties. They have been studied for their ability to mitigate oxidative stress and promote neuronal survival in models of neurodegeneration.

3. Anti-inflammatory Properties

n-Hydroxy derivatives have been associated with anti-inflammatory effects. They may inhibit pathways leading to the production of pro-inflammatory cytokines, thus providing a therapeutic avenue for inflammatory diseases.

Data Tables

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anticancer | PHD inhibition leading to HIF stabilization | |

| Neuroprotective | Reduction of oxidative stress | |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |

Research Findings

A notable study demonstrated that n-Hydroxy derivatives could enhance erythropoietin production in chronic renal failure models by stabilizing HIFs . This suggests a dual role in both cancer therapy and anemia management.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.